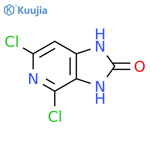

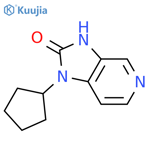

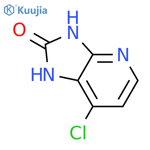

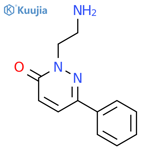

イミダゾピリジノン

イミダゾピリジノンは、イミダゾール環とピリジン環が融合したヘテロサイクル化合物で、構造的安定性と反応性を兼ね備える。このフレームワークは、医薬品開発における重要な中間体として知られ、特定の生体分子との相互作用に適した立体構造を持つ。また、触媒反応や配位子としての機能性に優れ、有機合成や材料科学分野での応用が注目されている。化学的特性は、電子分布の均一性と環の剛直性に起因し、多様な反応条件において高い耐久性を示す。その構造の柔軟性により、機能化された誘導体の設計が可能で、研究開発において多角的な利点を提供する。

関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品